2,2-Dicyclopropylethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

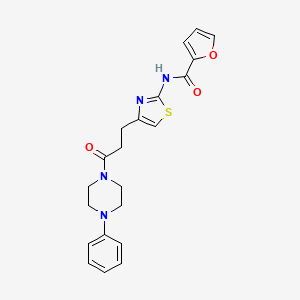

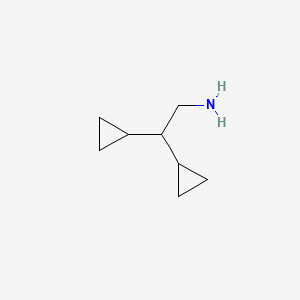

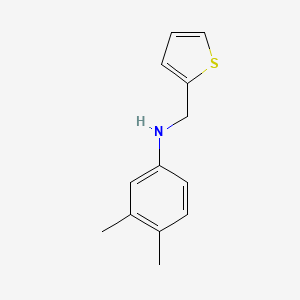

2,2-Dicyclopropylethan-1-amine is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.21 . The IUPAC name for this compound is 2,2-dicyclopropylethanamine .

Synthesis Analysis

The synthesis of amines like 2,2-Dicyclopropylethan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis

The InChI code for 2,2-Dicyclopropylethan-1-amine is 1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Amines like 2,2-Dicyclopropylethan-1-amine can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .科学的研究の応用

Diastereo- and Enantioselective Synthesis

A notable application involves the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method is significant for producing biologically active compounds with multiple substituents and stereocenters, demonstrating enhanced reactivity and selectivity due to the strain in the substrates. The study highlights the utility of 2,2-Dicyclopropylethan-1-amine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Polymer Science

In polymer science, the introduction of amine-capped polyethylenes via organolanthanide-mediated ethylene polymerizations showcases another application. This process involves the use of chain transfer agents like dicyclohexylamine, highlighting the potential for using similar amines, including 2,2-Dicyclopropylethan-1-amine, to produce functionalized polyolefins. The resulting amine-terminated polymers exhibit good polymerization activities and narrow polydispersities, opening new avenues for developing advanced polymeric materials with specific end-group functionalities (Amin & Marks, 2007).

Chemosensors

The development of fluorescent chemosensors for reactive chloroalkanes represents a further application. By employing macrocyclic amines, researchers have created sensors that increase fluorescence intensity upon reaction, indicative of the potential for 2,2-Dicyclopropylethan-1-amine to serve in similar capacities for detecting specific chemical species or environmental monitoring (Lee, Noll, & Smith, 2008).

Drug Development

In drug development, the photochemical conversion of aminocyclopropanes to 1-aminonorbornanes offers an innovative approach to creating sp^3-rich motifs. This method, potentially applicable to 2,2-Dicyclopropylethan-1-amine derivatives, facilitates the generation of saturated carbocyclic frameworks with diverse substitution patterns. The process underscores the role of such transformations in producing metabolically stable compounds for pharmaceutical applications (Staveness et al., 2019).

Safety and Hazards

The safety data sheet for 2,2-Dicyclopropylethan-1-amine indicates that it is classified as a dangerous substance . It is recommended to keep the container tightly closed and to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace .

特性

IUPAC Name |

2,2-dicyclopropylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVXMCNNRQIGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)

![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)

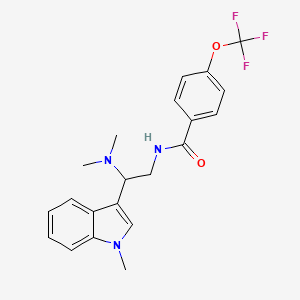

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)

![3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676484.png)

![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)